Azithromycin E

描述

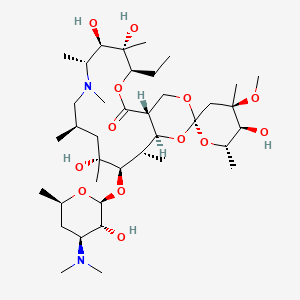

Azithromycin E is a macrolide antibiotic that belongs to the azalide subclass. It is structurally related to erythromycin and is known for its broad-spectrum antibacterial activity. This compound is commonly used to treat various bacterial infections, including respiratory, enteric, and genitourinary infections .

准备方法

Synthetic Routes and Reaction Conditions

Azithromycin E is synthesized through a series of chemical reactions starting from erythromycin. The synthesis involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen at the 9a position on the aglycone ring, forming a 15-membered ring structure . The key steps in the synthesis include:

Oxidation: The oxidation of erythromycin to form the corresponding oxime.

Reduction: The reduction of the oxime to form the amine.

Cyclization: The cyclization of the amine to form the 15-membered ring structure.

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, and it involves the use of various reagents and catalysts to facilitate the reactions .

化学反应分析

Acylation and Carbomoylation Reactions

Azithromycin's 2′-hydroxy group on the desosamine sugar is a common site for chemical modification.

-

Acylation : Reacting azithromycin with acetic anhydride in the presence of triethylamine (NEt₃) yields 2′-acetylazithromycin (Compound 2) .

-

Carbomoylation : Subsequent treatment of Compound 2 with N,N-carbonyldiimidazole (CDI) under mild heating forms 11,12-cyclic carbonate derivatives (Compound 3) .

Key Findings :

-

Acetylation at the 2′-position reduces ribosome binding affinity due to disrupted interactions with A2058 in the ribosomal RNA .

-

Carbomoylated derivatives show enhanced metabolic stability compared to the parent compound .

Epimerization Reactions

Epimerization at the cladinose sugar (position 5″) was observed during Barton–McCombie oxidation of azithromycin analogs .

-

Reaction Conditions : Oxidation leads to inversion of configuration at C5″, forming epimer 4 , which adopts an inverted chair conformation compared to the original compound .

-

Structural Impact :

Table 1: Comparative Analysis of Epimer 4 vs. Parent Azithromycin

| Property | Azithromycin | Epimer 4 |

|---|---|---|

| Cladinose conformation | Chair | Inverted chair |

| nOe contacts | H-4″–H-2″b | H-1″–H-3″Me/H-5″ |

| Ribosome affinity | High | Reduced |

Charge-Transfer Complex Formation

Azithromycin acts as an electron donor, forming charge-transfer complexes (CTCs) with π-acceptors like TCNQ, DDQ, and TFQ .

-

Reaction Protocol : Solvent-free grinding of azithromycin with acceptors (1:1 molar ratio) yields CTCs in 92–95% efficiency .

-

Characteristics :

Table 2: Charge-Transfer Complex Properties

| Acceptor | Electron-Withdrawing Groups | CTC Color | λ<sub>CT</sub> (nm) |

|---|---|---|---|

| TCNQ | 4 cyano | Pale brown | 480 |

| DDQ | 2 cyano, 2 chloro, 2 carbonyl | Intense red | 550 |

| TFQ | 4 fluoro, 2 carbonyl | Canary yellow | 520 |

Beckmann Rearrangement and Azalide Formation

Beckmann rearrangement of erythromycin oxime derivatives is pivotal in azithromycin synthesis .

科学研究应用

Pharmacological Properties

Azithromycin exhibits unique pharmacokinetic characteristics that distinguish it from other macrolides. Key features include:

- High Tissue Concentration : Azithromycin achieves significant tissue concentrations due to its ability to penetrate cells and be delivered by phagocytes, allowing for effective treatment of infections at the site of action .

- Long Half-Life : Its extended half-life facilitates once-daily dosing regimens, enhancing patient compliance .

- Broad Spectrum of Activity : Azithromycin is effective against a wide range of pathogens, including Neisseria gonorrhoeae, Chlamydia spp., and Mycobacterium avium-intracellulare, making it suitable for treating various bacterial infections .

Clinical Applications

Azithromycin is widely used in clinical settings for the treatment of several infectious diseases:

- Respiratory Infections : It is indicated for community-acquired pneumonia and acute bacterial sinusitis caused by susceptible organisms such as Streptococcus pneumoniae and Haemophilus influenzae.

- Sexually Transmitted Infections : Azithromycin is effective against Chlamydia trachomatis and is often used as a single-dose treatment for uncomplicated gonorrhea .

- Chronic Respiratory Diseases : Its anti-inflammatory properties are beneficial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing neutrophilic inflammation .

Emerging Research Applications

Recent studies have expanded the scope of azithromycin beyond traditional antibacterial uses:

- COVID-19 Treatment : Initially considered for COVID-19 due to its anti-inflammatory effects, azithromycin was investigated for its potential to inhibit viral replication. However, subsequent research has shown limited efficacy in improving clinical outcomes for COVID-19 patients .

- Cancer Therapy : Azithromycin's immunomodulatory effects have led to investigations into its role as an adjunct therapy in cancer treatment. Studies suggest that it can enhance the efficacy of certain chemotherapeutic agents when combined with nanoparticles for targeted delivery .

- Antiviral Applications : Recent findings indicate that azithromycin may possess antiviral properties against various viruses, including Zika and Ebola, though more research is needed to establish its effectiveness in these contexts .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of azithromycin in various settings:

作用机制

Azithromycin E exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits the translocation step of protein synthesis, preventing the elongation of the protein chain and ultimately leading to the cessation of bacterial growth . The molecular targets of this compound include various bacterial ribosomal proteins and RNA components .

相似化合物的比较

Azithromycin E is similar to other macrolide antibiotics, such as erythromycin and clarithromycin. it has several unique features:

Broader Spectrum: This compound has a broader spectrum of activity compared to erythromycin, including better efficacy against certain gram-negative organisms.

Improved Pharmacokinetics: This compound has a longer half-life and better tissue penetration compared to erythromycin and clarithromycin.

Reduced Side Effects: This compound is associated with fewer gastrointestinal side effects compared to erythromycin.

List of Similar Compounds

- Erythromycin

- Clarithromycin

- Roxithromycin

- Telithromycin

This compound stands out due to its unique chemical structure and improved pharmacological properties, making it a valuable antibiotic in the treatment of various bacterial infections .

生物活性

Azithromycin E, a derivative of the macrolide antibiotic azithromycin, exhibits significant biological activity primarily through its mechanism of action against bacterial infections. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and research findings.

This compound functions by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This inhibition occurs by blocking the translocation step during protein synthesis, effectively preventing the growth and reproduction of bacteria. Unlike other macrolides, azithromycin shows a higher affinity for gram-negative bacteria, making it particularly effective against pathogens such as Haemophilus influenzae and certain streptococci .

Biological Activity Overview

- Antibacterial Properties : this compound is known for its broad-spectrum antibacterial activity. It acts primarily as a bacteriostatic agent but can exhibit bactericidal effects at higher concentrations against specific organisms .

- Immunomodulatory Effects : Beyond its antibacterial properties, azithromycin has been noted for its immunomodulatory effects, which can be beneficial in treating chronic respiratory diseases .

- Biofilm Penetration : Research indicates that azithromycin can penetrate biofilms formed by bacteria, reducing biofilm biomass significantly while maintaining some viability of bacterial cells within the biofilm .

Case Study 1: Combination Therapy in Combat-Related Infections

A notable case study involved a 32-year-old soldier with severe wound infections caused by multidrug-resistant Pseudomonas aeruginosa. The patient received azithromycin (500 mg IV every 8 hours) as part of a combination therapy that included meropenem and colistin. The introduction of azithromycin led to a significant decline in procalcitonin levels (a marker for bacterial infection), indicating effective management of the infection .

Case Study 2: Azithromycin in COVID-19 Treatment

In a retrospective analysis involving COVID-19 patients, azithromycin was administered alongside hydroxychloroquine. The study found that patients treated with azithromycin had longer hospital stays compared to controls; however, this was not statistically significant after adjusting for confounding factors .

Table: Summary of Research Findings on this compound

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of Azithromycin E in bacterial infection models, and how are these studied experimentally?

this compound (a macrolide antibiotic) inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Experimental validation involves in vitro susceptibility testing (e.g., minimum inhibitory concentration assays) and in vivo models, such as murine infection studies, to assess pharmacokinetic/pharmacodynamic (PK/PD) relationships. For example, studies using bronchiolitis obliterans models in mice demonstrated its anti-inflammatory effects via modulation of IL-17 and MMP-9 activity . Methodologically, researchers should combine microbial culture, fluorescence-based assays (e.g., immunostaining for cytokines), and genomic analyses to confirm target engagement .

Q. What standardized methodologies are used to evaluate this compound’s efficacy in clinical trials?

Randomized controlled trials (RCTs) with double-blinding and placebo controls are the gold standard. Key endpoints include microbial eradication rates, adverse event profiles, and biomarker quantification (e.g., CRP levels). For instance, a 2021 RCT comparing this compound with ivermectin/ribaroxaban employed longitudinal symptom tracking (e.g., fever, dyspnea) and survival analysis using SPSS for statistical rigor . Researchers must predefine inclusion/exclusion criteria (e.g., confirmed bacterial load) and adhere to CONSORT guidelines for transparent reporting .

Q. How are resistance mechanisms to this compound identified and characterized in bacterial populations?

Resistance is typically studied via whole-genome sequencing (WGS) to detect mutations in the erm (macrolide resistance) or mef (efflux pump) genes. For example, CDC studies on Neisseria gonorrhoeae isolates linked reduced susceptibility to this compound with specific SNPs in the 23S rRNA gene . Researchers should pair WGS data with antibiotic susceptibility testing (e.g., disc diffusion) and use bioinformatics tools like BLAST or CARD to annotate resistance markers .

Advanced Research Questions

Q. How can whole-genome sequencing (WGS) resolve contradictions in this compound resistance data across studies?

Discrepancies often arise from regional genetic diversity or methodological differences (e.g., varying breakpoints for susceptibility). WGS enables phylogenetic clustering of isolates to distinguish clonal vs. independent resistance evolution. For example, Schmerer et al. (2020) identified geographically restricted mtrR promoter mutations in gonococcal strains, reconciling conflicting susceptibility reports . Researchers should standardize sequencing protocols and cross-validate findings with phenotypic assays .

Q. What experimental designs are optimal for studying this compound’s immunomodulatory effects in chronic inflammatory models?

Preclinical models like murine bronchiolitis obliterans require longitudinal sampling to track cytokine dynamics (e.g., IL-12, IFN-γ) via ELISA or multiplex assays. Krenn et al. (2024) used immunofluorescence co-staining (IL-17/CD8/DAPI) to demonstrate this compound’s suppression of pro-fibrotic pathways . Researchers should incorporate dose-response curves and control for off-target effects using knockout models or selective inhibitors .

Q. How should researchers address ethical and data governance challenges in this compound trials involving human biospecimens?

Compliance with GDPR and institutional review boards (IRBs) is critical. Pseudonymized data must be stored securely, with access logs and a clear chain of custody. For example, ethical applications must specify whether biospecimens (e.g., sputum) will leave the collection site and who holds re-identification keys . Use templates like the PICO framework (Population, Intervention, Comparison, Outcome) to align research questions with ethical feasibility .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Multivariate regression or Kaplan-Meier survival analysis can quantify synergy. A 2020 COVID-19 trial used Student’s t-tests and hazard ratios to compare this compound/hydroxychloroquine vs. standard care . For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) and bootstrapping improve robustness. Predefine alpha levels and adjust for multiple comparisons to reduce Type I errors .

Q. How can contradictory findings about this compound’s impact on MMP-9 activity be reconciled in fibrosis research?

Contradictions may stem from model-specific differences (e.g., acute vs. chronic injury) or assay variability. Researchers should replicate findings across models (e.g., rat cytokine arrays vs. human cell lines) and use standardized MMP-9 activity kits (e.g., gelatin zymography). Krenn et al. (2024) resolved this by measuring both pro- and active MMP-9 isoforms, noting this compound selectively inhibits the latter . Meta-analyses of existing datasets can further clarify context-dependent effects .

Q. Methodological Frameworks

Q. What frameworks ensure rigorous formulation of this compound research questions?

Apply the P-E/I-C-O framework:

- P opulation: Define the microbial or patient cohort.

- E/I (Exposure/Intervention): Specify this compound dosing and administration route.

- C omparison: Use placebo or active controls (e.g., tetracycline).

- O utcome: Quantify microbiological/clinical endpoints. For example, Fraser-Hurt et al. (2001) structured a trachoma trial using this model, comparing oral this compound vs. topical tetracycline . Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers design tables and figures to present this compound data effectively?

Tables must be self-explanatory, with Roman numerals, clear titles, and footnotes explaining abbreviations. For WGS data, include columns for gene IDs, mutation loci, and susceptibility profiles . Figures should highlight trends (e.g., Kaplan-Meier curves for treatment efficacy) and avoid clutter. Use color strategically (e.g., red for resistant isolates) and ensure reproducibility by providing raw data in appendices .

属性

IUPAC Name |

(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNULYJBDEWDIQZ-XVXDYBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210158 | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612534-95-9 | |

| Record name | Azithromycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。